Fucosterol

Content Navigation

Research on algal sterols demands a distinct standard to avoid confounding effects from terrestrial phytosterols. Fucosterol (CAS 481-14-1) provides this solution.

- Specificity: Non-interchangeable with β-sitosterol; no cholesterol absorption inhibition, ensuring targeted lipid metabolism studies.

- Cytotoxicity: Potent in leukemia models, suitable as positive control or lead for drug development.

- Synthesis: Unique C-24 ethylidene group enables synthesis of novel steroids not accessible from other phytosterols.

High purity ensures reproducible data, available for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

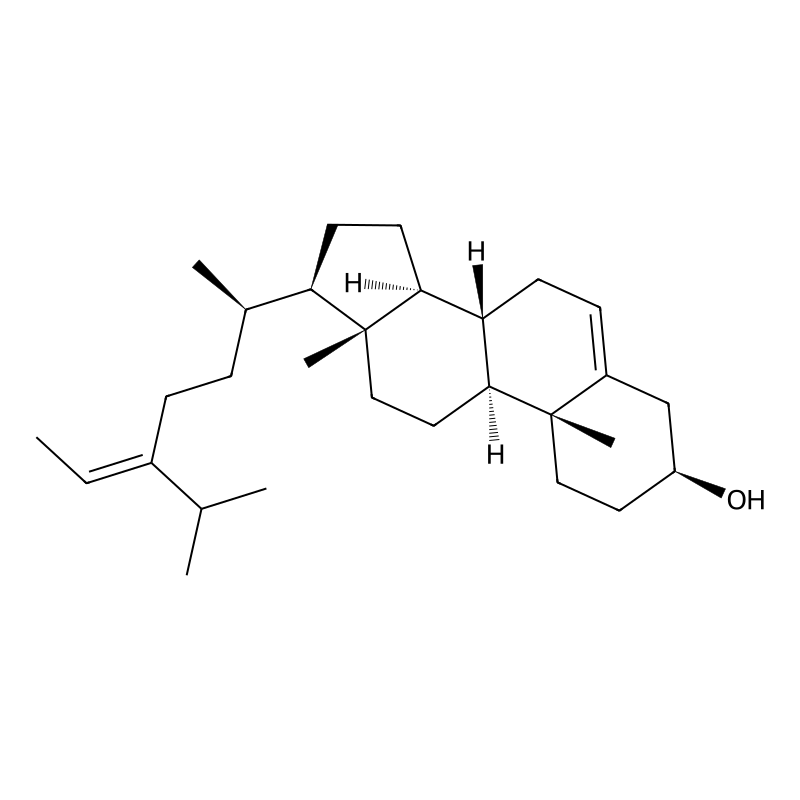

Fucosterol (CAS 481-14-1) is a C29 phytosterol predominantly found in brown algae (Phaeophyceae), where it can constitute over 80-95% of the total sterol content. Its defining structural feature is the (E)-ethylidene group at the C-24 position of the side chain. This feature distinguishes it from common terrestrial plant sterols such as β-sitosterol (ethyl group) and stigmasterol (ethyl group and a Δ22 double bond), leading to significant differences in its biological interactions and suitability as a synthetic precursor. High-purity fucosterol serves as a critical, well-characterized standard for research where the specific bioactivity of the algal sterol is under investigation, distinct from the effects of other phytosterols or co-occurring algal components.

Procurement Fit

References

- [1] Meinita, M. D., et al. "Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism." Marine Drugs 19.10 (2021): 548.

- [2] Ikekawa, N., et al. "Comparative lymphatic absorption of sitosterol, stigmasterol, and fucosterol and differential inhibition of cholesterol absorption." The American journal of clinical nutrition 37.5 (1983): 805-809.

- [3] Abdul, Q. A., et al. "Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism." Malaysian Journal of Medicine and Health Sciences 17 (2021): 315-326.

Substituting high-purity fucosterol with other common phytosterols or crude algal extracts can lead to fundamentally different and non-reproducible outcomes. For instance, unlike β-sitosterol and stigmasterol, which significantly inhibit cholesterol absorption, fucosterol has been shown to have no effect under identical conditions, making it a non-interchangeable tool for metabolic research. Furthermore, using crude fucosterol-containing algal extracts introduces confounding variables such as fucoidans, polysaccharides that are potent α-glucosidase inhibitors themselves. This compromises the ability to attribute observed effects solely to fucosterol, making the purified compound essential for generating specific and reliable data.

Substitution Risk

References

- [1] Ikekawa, N., et al. "Comparative lymphatic absorption of sitosterol, stigmasterol, and fucosterol and differential inhibition of cholesterol absorption." The American journal of clinical nutrition 37.5 (1983): 805-809.

- [2] Zhang, J., et al. "A Combination Approach in Inhibiting Type 2 Diabetes-Related Enzymes Using Ecklonia radiata Fucoidan and Acarbose." Marine drugs 18.11 (2020): 549.

Unique Metabolic Profile: No Interference with Cholesterol Absorption Unlike Common Phytosterols

In a direct comparative study using a rat lymphatic absorption model, fucosterol demonstrated fundamentally different behavior from its common terrestrial analogs, β-sitosterol and stigmasterol. While administration of β-sitosterol or stigmasterol inhibited the absorption of luminal cholesterol by 54%, fucosterol had no inhibitory effect under the same experimental conditions.

| Evidence Dimension | Inhibition of Luminal Cholesterol Absorption |

| Target Compound Data | No effect |

| Comparator Or Baseline | β-Sitosterol: 54% inhibition; Stigmasterol: 54% inhibition |

| Quantified Difference | Fucosterol is completely inactive in this assay, whereas comparators show strong inhibition. |

| Conditions | Intragastric administration in rats with 24-hour lymph collection. |

For researchers studying sterol-mediated signaling pathways, fucosterol allows for the investigation of structural effects without the confounding variable of altered cholesterol uptake.

Precursor Suitability: A Key Starting Material for the Synthesis of Steroid Hormones

Fucosterol is identified in patent literature as a valuable and rare raw material for the synthesis of important steroid drugs, including calcitriol (a form of Vitamin D3) and other adrenal cortex hormones. The (E)-ethylidene side chain offers a unique chemical handle for specific synthetic transformations that are not accessible with saturated-side-chain sterols like β-sitosterol.

| Evidence Dimension | Synthetic Utility |

| Target Compound Data | Identified as a raw material for synthesizing calcitriol, male/female hormones, and adrenal cortex hormones. |

| Comparator Or Baseline | Common phytosterols lacking the C-24 ethylidene group. |

| Quantified Difference | Qualitatively different synthetic pathways enabled by the unique side chain. |

| Conditions | Chemical synthesis of steroid-based active pharmaceutical ingredients. |

For synthetic or medicinal chemists, fucosterol provides a specific and advantageous starting point for novel steroid derivatives that cannot be easily accessed using more common phytosterols.

Demonstrated Potency in Oncology Models: High Cytotoxicity Against Leukemic Cells

In comparative bioactivity screening, fucosterol exhibits potent cytotoxic effects against various cancer cell lines. Specifically, against the human promyelocytic leukemia cell line HL-60, fucosterol demonstrated an IC50 value of 7.8 µg/mL. According to National Cancer Institute (NCI) criteria, compounds with an IC50 less than 20 µg/mL are classified as having significant anticancer properties, placing fucosterol firmly in this category and justifying its use as a well-characterized standard for further investigation.

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 7.8 µg/mL (~18.9 µM) |

| Comparator Or Baseline | National Cancer Institute threshold for significant activity (<20 µg/mL). |

| Quantified Difference | Meets the benchmark for a potent cytotoxic compound. |

| Conditions | In vitro assay against HL-60 human cancer cell line. |

Procuring high-purity fucosterol is essential for oncology researchers needing a reliable, characterized standard to investigate mechanisms of action and for comparative studies against novel drug candidates.

Investigating Sterol-Regulated Pathways Without Modulating Cholesterol Uptake

Use fucosterol as a specific tool in lipid metabolism studies where the goal is to assess the direct effects of a phytosterol on cellular signaling or membrane properties, distinct from the secondary effects caused by inhibiting cholesterol absorption.

Semi-Synthesis of Steroid Derivatives and Hormone Analogs

Employ fucosterol as a strategic starting material in medicinal chemistry programs for the synthesis of novel steroid-based compounds, leveraging its unique C-24 ethylidene group to access derivatives not readily available from other common phytosterols.

Comparative Oncology Research and Anticancer Drug Discovery

Utilize high-purity fucosterol as a reference standard in cancer research for studies requiring a compound with established, potent cytotoxicity, particularly in hematological malignancy models like leukemia.

Application Fit Matrix

References

- [1] Ikekawa, N., et al. "Comparative lymphatic absorption of sitosterol, stigmasterol, and fucosterol and differential inhibition of cholesterol absorption." The American journal of clinical nutrition 37.5 (1983): 805-809.

- [2] Pan, J. "Method for extracting fucosterol from alga." CN1563072A, published January 12, 2005.

- [3] Meinita, M. D., et al. "Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism." Marine Drugs 19.10 (2021): 548.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

481-14-1

Wikipedia

Isofucosterol

Use Classification

Explore Compound Types